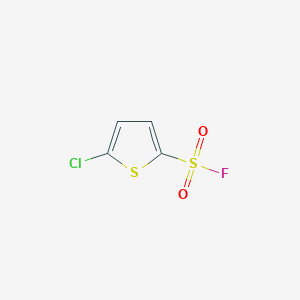![molecular formula C20H25Cl2N3O4S2 B2845836 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329409-29-1](/img/structure/B2845836.png)
2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity would be determined by the specific arrangement of the functional groups within the molecule.Aplicaciones Científicas De Investigación
Sulfonamides: A Broad Overview
Sulfonamides encompass a significant class of compounds with a wide range of applications in medicinal chemistry. These compounds have been studied extensively for their antibacterial, antifungal, anticancer, and anti-inflammatory properties among others. The core structural motif of sulfonamides is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors (Carta, Scozzafava, & Supuran, 2012). Notably, sulfonamides have been explored for their potential in targeting tumor-associated isoforms of carbonic anhydrase (CA IX/XII), suggesting a role in cancer therapy. Moreover, sulfonamides incorporating nitric oxide-donating moieties have been investigated as antiglaucoma agents, indicating their versatility in drug design and therapeutic applications.
Antitumor Activity and Enzyme Inhibition
Sulfonamides, including the compound of interest, could potentially be explored for antitumor activities due to their ability to inhibit various enzymes critical in cancer progression. For instance, sulfonamides have been shown to exhibit significant antitumor activity, with research focusing on their ability to inhibit tyrosine kinases and other enzymes involved in cancer cell proliferation and survival (Gulcin & Taslimi, 2018). This enzyme inhibition capability is crucial for designing new therapeutic agents against cancer.
Applications in Treating CNS Disorders
Research has also highlighted the potential of sulfonamides and related compounds in treating central nervous system (CNS) disorders. Functional chemical groups, including sulfonamides, have been identified as potential leads for synthesizing compounds with CNS activity, ranging from antidepressant to anticonvulsant effects (Saganuwan, 2017). This suggests that the compound might have applications in neuropharmacology and the treatment of various neurological conditions.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S2.ClH/c1-2-9-24-10-7-15-16(12-24)29-20(18(15)19(22)26)23-17(25)8-11-30(27,28)14-5-3-13(21)4-6-14;/h3-6H,2,7-12H2,1H3,(H2,22,26)(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFOLYZGHWUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

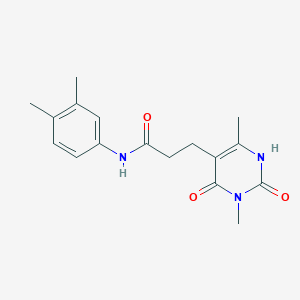
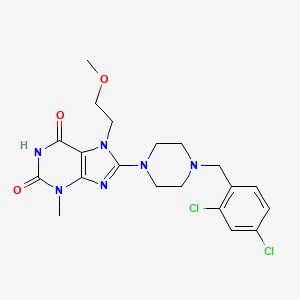
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)

![2-[(2-chlorobenzyl)thio]-N-(2-furylmethyl)quinazolin-4-amine](/img/structure/B2845760.png)
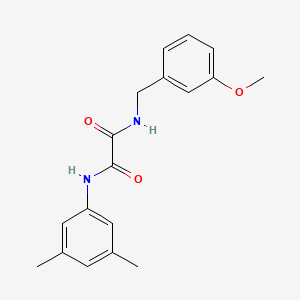
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2845763.png)
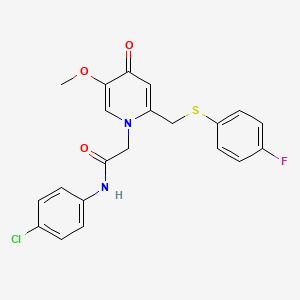
![3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2845766.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2845768.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2845770.png)
![3-Methyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845771.png)
![2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2845772.png)
